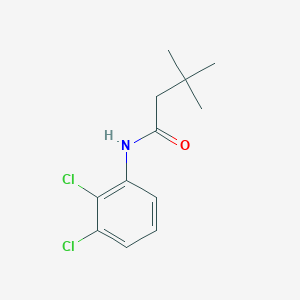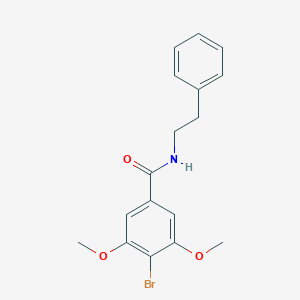
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide, commonly known as DDC or Dichlorvos, is a widely used organophosphate insecticide. It is a colorless liquid with a strong odor and is highly toxic to insects and mammals. The chemical has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
DDC acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of DDC has been extensively studied, and various studies have been conducted to understand the molecular basis of its activity.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects on insects and mammals. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. DDC has also been shown to affect the levels of neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDC has several advantages as an insecticide for use in laboratory experiments. It is highly effective at low concentrations and has a relatively short half-life, which allows for precise control of exposure. However, DDC has several limitations, including its high toxicity to mammals, which can make it difficult to work with in laboratory settings.
Direcciones Futuras
There are several future directions for research on DDC. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new insecticides based on the molecular structure of DDC. Finally, further research is needed to understand the long-term effects of DDC exposure on human health and the environment.
Conclusion:
In conclusion, DDC is a widely used organophosphate insecticide that has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. It has several advantages as an insecticide for use in laboratory experiments but also has several limitations. There are several future directions for research on DDC, including the development of new synthesis methods and the development of new insecticides based on its molecular structure.
Métodos De Síntesis
DDC is synthesized by the reaction of 2,3-dichlorophenol with 3,3-dimethylbutanoyl chloride in the presence of a base. The reaction yields DDC as a colorless liquid with a boiling point of 90-92°C. The synthesis of DDC has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
DDC has been widely used in scientific research for its insecticidal properties. It has been used to study the effects of organophosphate insecticides on insects and mammals. DDC has also been used as a model compound to study the metabolism and toxicity of organophosphate insecticides in the body.
Propiedades
Nombre del producto |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
FLWNKCQOFCLIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
SMILES canónico |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)







![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)